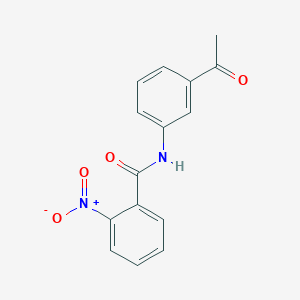

![molecular formula C9H11N3S B5579741 N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5579741.png)

N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has gained significance in the field of medicinal chemistry. It is a potent inhibitor of certain protein kinases and has shown promising results in the treatment of various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

N,5,6-Trimethylthieno[2,3-d]pyrimidin-4-amine derivatives are involved in various synthesis processes. They have been used to create trifluoromethylated analogues of dihydroorotic acid, showcasing their utility in developing new chemical entities. The orthogonal intramolecular C–F···C=O interaction observed in some derivatives indicates a unique chemical behavior conducive to specific molecular conformations (Sukach et al., 2015).

Antioxidant Activity

A study on the synthesis of N-substituted phenyl derivatives of this compound revealed significant in vitro antioxidant activity. This was particularly notable in compounds with electron-donating substituents, highlighting the potential of these derivatives in antioxidant applications (Kotaiah et al., 2012).

Microtubule Targeting Agents

Certain 4-substituted 5-methyl derivatives have shown potent microtubule depolymerizing activities. This property is particularly significant in the context of cancer research, as these compounds can circumvent drug resistance mechanisms and exhibit significant antitumor effects in preclinical models (Devambatla et al., 2016).

Apoptosis Inducers

4-Anilino-N-methylthieno[2,3-d]pyrimidines have been discovered as potent apoptosis inducers. Their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells underlines their potential in cancer treatment strategies (Kemnitzer et al., 2009).

Antifungal Agents

Some derivatives have demonstrated antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. This suggests their potential development as antifungal agents, indicating a broad spectrum of biological activities (Jafar et al., 2017).

Dual Enzyme Inhibitors

This compound derivatives have been studied as dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes critical in cancer and other diseases. The potency of these compounds as dual inhibitors has been noted, indicating their potential in therapeutic applications (Gangjee et al., 2008).

Properties

IUPAC Name |

N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c1-5-6(2)13-9-7(5)8(10-3)11-4-12-9/h4H,1-3H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOSOHWFMPLYRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)NC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

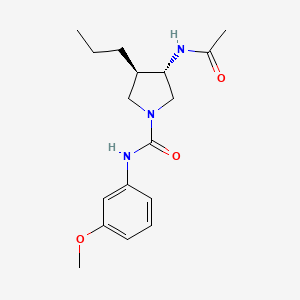

![3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B5579669.png)

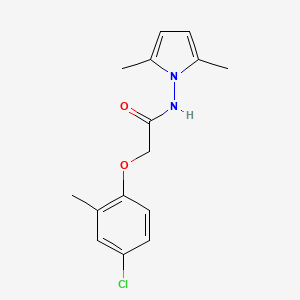

![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)

![5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5579677.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)

![N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)

![3-(2-oxoazepan-1-yl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5579724.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5579725.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide](/img/structure/B5579729.png)

![N-benzyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5579748.png)